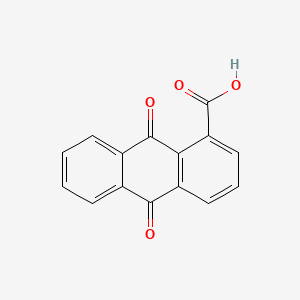
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Cat. No. B1619063
Key on ui cas rn:
602-69-7
M. Wt: 252.22 g/mol
InChI Key: POPBYCBXVLHSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04803221
Procedure details


To a 5 L 3-neck flask fitted with condenser, thermometer, and overhead stirrer was added 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid (15A, 90 g, 0.357 mol), Zn dust (Mallinckrodt, 250 g, 3.82 mol), CuSO4.5H2O (Mallinckrodt, 5 g), and 28% NH4OH (Mallinckrodt, 2500 mL). The mixture was heated slowly. A dark-red solution occured as the temperature reched 85°. After 3.5 h, the color of the solution faded to yellow. The reaction was heated an additional 1 H, cooled and the excess Zn removed by filtration. The filter cake was washed with more NH4OH solution (100 mL) and then discarded. The filtrate was carefully acidified to pH 1 with conc. HCl (added in portions over 1 h) affording a light-green precipitate, which was separated by filtration. The solid was washed with H2O (200 mL) and then recrystallized 1× from methoxyethanol/H2O (containing 1% conc. HCl), filtered and dried at 75°, to give 65 g (82%) of 1-anthracenecarboxylic acid mp 249°-250°, (C, H), (lit. mp 245°, Chemistry of Carbon Compounds IIIb, edited by E. H. Rodd, 1373 (1956), Elsevier, New York).
Quantity
90 g
Type
reactant
Reaction Step One

[Compound]
Name
CuSO4.5H2O
Quantity
5 g
Type
reactant
Reaction Step One



Yield
82%
Identifiers


|
REACTION_CXSMILES
|
O=[C:2]1[C:15]2[C:14]([C:16]([OH:18])=[O:17])=[CH:13][CH:12]=[CH:11][C:10]=2[C:9](=O)[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2>[Zn].[NH4+].[OH-]>[C:14]1([C:16]([OH:18])=[O:17])[C:15]2[C:10](=[CH:9][C:8]3[C:3]([CH:2]=2)=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:11]=[CH:12][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C2=CC=CC=C2C(C=2C=CC=C(C12)C(=O)O)=O
|
[Compound]
|
Name
|
CuSO4.5H2O
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
2500 mL
|
|
Type
|
solvent
|
|
Smiles
|
[NH4+].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 5 L 3-neck flask fitted with condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reched 85°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated an additional 1 H
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess Zn removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with more NH4OH solution (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carefully acidified to pH 1 with conc. HCl (added in portions over 1 h)
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a light-green precipitate, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with H2O (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized 1× from methoxyethanol/H2O (containing 1% conc. HCl)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 75°
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC2=CC3=CC=CC=C3C=C12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 65 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
